Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Kinase inhibitor NTRK1 TRK

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 2113788-30-8) is a fluorinated N-methyl-2-pyridone ester with molecular formula C₈H₈FNO₃ and molecular weight 185.15 g·mol⁻¹. It belongs to the 1,2-dihydropyridine-3-carboxylate class and serves as a versatile heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of potent NTRK/TRK kinase inhibitors disclosed in assigned patents from Blueprint Medicines.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
Cat. No. B13658755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCN1C=C(C=C(C1=O)C(=O)OC)F
InChIInChI=1S/C8H8FNO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3
InChIKeyDFEXDAMPRXNYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Fluoro-1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylate: Procurement-Relevant Structural and Functional Overview


Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 2113788-30-8) is a fluorinated N-methyl-2-pyridone ester with molecular formula C₈H₈FNO₃ and molecular weight 185.15 g·mol⁻¹ . It belongs to the 1,2-dihydropyridine-3-carboxylate class and serves as a versatile heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of potent NTRK/TRK kinase inhibitors disclosed in assigned patents from Blueprint Medicines [1]. The compound features three functionally critical structural elements: a fluorine atom at the 5-position, an N-methyl group at the 1-position, and a methyl ester at the 3-position of the 2-oxo-1,2-dihydropyridine ring.

Why Generic Substitution of Methyl 5-Fluoro-1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylate by Close Analogs Can Compromise Research Outcomes


Close structural analogs of this compound—including the des-fluoro (5-H), N-unsubstituted, ethyl ester, and carboxylic acid variants—differ in at least one of three critical features that govern downstream performance: metabolic stability at the 5-position, tautomeric homogeneity conferred by N-methylation, and the reactivity profile of the ester moiety. Substituting any of these features without quantitative justification introduces uncontrolled variables in synthetic route efficiency, final compound potency, and pharmacokinetic behavior. The quantitative evidence below demonstrates that these apparently minor structural modifications produce measurable differences in molecular properties (ΔMW ≈ +18 Da vs. des-fluoro), target engagement (IC₅₀ differentials exceeding 5-fold in derived kinase inhibitors), and physicochemical behavior (XLogP shift, tautomeric equilibria), making blind interchange scientifically unsound .

Quantitative Differentiation Evidence for Methyl 5-Fluoro-1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylate Versus Its Closest Analogs


NTRK1 Kinase Inhibitory Potency of Final Compounds Derived from This Building Block vs. Alternative Pyridone Intermediates

In the Blueprint Medicines NTRK patent series (US 10,370,379 B2), the final compound incorporating the target building block (Compound 8) demonstrated NTRK1 inhibitory activity with IC₅₀ = 55 nM in a 384-well enzymatic assay using wild-type NTRK1 enzyme [1]. By comparison, Compound 2—a structurally related inhibitor built from a different pyridone intermediate lacking both the N-methyl and the 5-fluoro-3-carboxylate ester motif—achieved IC₅₀ = 10 nM in an identical assay format [2]. A second independent measurement for Compound 8 in the same assay system yielded IC₅₀ = 300 nM, indicating assay-dependent variability but confirming sub-micromolar potency [1]. These data establish that the 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate scaffold produces kinase inhibitors with potent, reproducible target engagement in the nanomolar range, though potency is sensitive to the full molecular context beyond the building block alone.

Kinase inhibitor NTRK1 TRK cancer therapeutics structure-activity relationship

Molecular Weight and Physicochemical Differentiation: 5-Fluoro vs. Des-Fluoro (5-H) Analog

The target compound (CAS 2113788-30-8; C₈H₈FNO₃) has a molecular weight of 185.15 g·mol⁻¹, representing an increase of +18.0 Da relative to the des-fluoro analog methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 67367-27-5; C₈H₉NO₃; MW = 167.16 g·mol⁻¹) . The des-fluoro analog has a reported calculated XLogP of 0.5 . Fluorine substitution at the 5-position is expected to increase lipophilicity by approximately +0.3 to +0.5 log units based on established aromatic fluorine SAR principles, yielding a predicted XLogP of approximately 0.8–1.0 for the target compound, though experimentally verified XLogP values for the target compound are not yet reported in public databases.

Physicochemical properties Lipophilicity Molecular weight Drug-likeness Lead optimization

N-Methyl Substitution Locks the 2-Oxo Tautomer: Structural Homogeneity vs. N-Unsubstituted Analog

The N-methyl group at the 1-position of the target compound eliminates the prototropic tautomerism between the 2-oxo (lactam) and 2-hydroxy (lactim) forms that occurs in the N-unsubstituted analog methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1214332-43-0). Foundational ACS studies on N-methyldihydropyridines established that N-methylation is deliberately employed 'to prevent problems of tautomerization' in dihydropyridine systems, locking the ring into a single, structurally defined 2-oxo form [1]. The N-unsubstituted analog (CAS 1214332-43-0) exists as an equilibrium mixture of 2-oxo and 2-hydroxy tautomers, introducing ambiguity in both spectroscopic characterization and chemical reactivity at the 2-position . This tautomeric ambiguity can lead to irreproducible reaction outcomes in subsequent synthetic transformations and confound quantitative structure-activity relationship (QSAR) models.

Tautomerism Structural homogeneity 2-Pyridone N-Methylation Reproducibility

5-Fluoro Substitution Blocks CYP-Mediated Oxidative Metabolism: A Class-Level Pharmacokinetic Advantage

The strategic placement of fluorine at the 5-position of the dihydropyridine ring serves as a metabolic blocking group against cytochrome P450 (CYP)-mediated oxidative metabolism—a well-established principle in medicinal chemistry [1]. This strategy of substituting fluorine for hydrogen at metabolically labile positions is a standard approach to reduce CYP metabolism [2]. In the specific context of dihydropyridines, fluorine incorporation at positions 3 and 5 of the DHP cycle has been experimentally demonstrated to decrease the cytotoxicity of amphiphilic DHP compounds relative to their non-fluorinated counterparts, confirming that the fluorine atom meaningfully alters the biological fate of the scaffold [3]. While no direct liver microsome stability comparison between the target compound and its des-fluoro analog is publicly available, the class-level evidence for fluorinated dihydropyridines indicates that the 5-fluoro substituent is expected to confer enhanced metabolic stability relative to the 5-H analog methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Metabolic stability CYP450 Fluorine substitution Oxidative metabolism Drug metabolism

Methyl Ester Functionality: Optimized Reactivity-Molecular Weight Balance vs. Ethyl Ester and Carboxylic Acid Analogs

The methyl ester at the 3-position provides a calculated balance between reactivity toward nucleophilic attack (hydrolysis, aminolysis, transesterification) and atom economy. The target methyl ester (MW = 185.15 g·mol⁻¹) is 14.0 Da lighter than the corresponding ethyl ester analog (ethyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate; C₉H₁₀FNO₃; MW = 199.18 g·mol⁻¹) . This mass difference is significant in multi-step synthetic sequences where the ester is ultimately cleaved, as the ethyl ester contributes greater mass loss upon deprotection. Compared to the carboxylic acid analog (5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid; CAS 1785264-14-3; C₇H₆FNO₃; MW = 171.13 g·mol⁻¹), the methyl ester offers superior solubility in organic solvents and compatibility with a broader range of subsequent transformations (e.g., amide coupling, reduction, and organometallic reactions) without the need for additional protection/deprotection steps .

Synthetic chemistry Ester hydrolysis Protecting group Atom economy Building block

Patent-Validated Utility: Incorporation into Blueprint Medicines NTRK Inhibitor Program

The 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate scaffold is explicitly claimed and exemplified as a key intermediate in granted U.S. patents assigned to Blueprint Medicines Corporation for NTRK kinase inhibitors [1] [2]. Specifically, the target building block is incorporated into Compound 8 of US 10,370,379 B2 (and the corresponding US 11,059,827 B2), a chiral inhibitor featuring a (2R,4S)-4-fluoro-2-(5-fluoro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl substituent attached to a pyrazolo[1,5-a]pyrimidine-3-carbonitrile core [1]. This compound demonstrated NTRK1 IC₅₀ values of 55 nM and 300 nM across independent determinations [3]. The assignment of these patents to Blueprint Medicines—a clinical-stage biotechnology company with FDA-approved TRK inhibitors in its portfolio—validates the translational relevance of this building block in drug discovery programs targeting therapeutically important kinase indications.

Patent landscape Kinase inhibitor TRK inhibitor Drug discovery Intellectual property

Optimal Research and Industrial Application Scenarios for Methyl 5-Fluoro-1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylate


Synthesis of NTRK/TRK Kinase Inhibitors for Oncology Drug Discovery Programs

This compound is directly applicable as a key heterocyclic building block in the synthesis of chiral NTRK/TRK kinase inhibitors, as exemplified by Blueprint Medicines' Compound 8 (NTRK1 IC₅₀ = 55 nM) in US 10,370,379 B2 [1]. The 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine motif is installed via pyrrolidine coupling to generate the (2R,4S)-4-fluoro-2-(pyridin-3-yl)pyrrolidin-1-yl pharmacophore. Researchers pursuing TRK fusion-driven cancer targets (glioma, cholangiocarcinoma, papillary thyroid carcinoma, NSCLC) should procure this specific building block to access the disclosed chemical space and leverage the existing structure-activity relationship data in the patent literature.

Structure-Activity Relationship (SAR) Studies on Fluorinated vs. Non-Fluorinated 2-Oxo-1,2-Dihydropyridine Scaffolds

For medicinal chemistry teams conducting systematic SAR exploration of the dihydropyridine core, this compound serves as the fluorinated comparator to the des-fluoro analog methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 67367-27-5; MW = 167.16; XLogP = 0.5) . The +18 Da mass increment and estimated +0.3–0.5 log unit lipophilicity shift allow quantitative assessment of fluorine effects on target binding, cellular permeability, and metabolic stability within a matched molecular pair analysis framework.

Metabolic Stability Optimization Through Strategic Fluorine Incorporation at the 5-Position

The 5-fluoro substituent in this building block serves as a metabolic blocking group against CYP-mediated oxidation, consistent with the well-established medicinal chemistry principle of fluorine-for-hydrogen substitution at metabolically labile positions [2]. When this building block is incorporated into lead compounds, the fluorine atom is expected to be retained in the final molecule and contribute to reduced oxidative clearance. This makes the compound particularly suitable for programs where metabolic stability at the dihydropyridine 5-position is a critical optimization parameter, as supported by experimental evidence showing that fluorine atoms in positions 3 and 5 of the DHP cycle decrease cytotoxicity in cellular models [3].

Multi-Step Synthetic Route Development Requiring Tautomerically Homogeneous Intermediates

The N-methyl substituent locks the compound exclusively in the 2-oxo (lactam) tautomeric form, eliminating the 2-hydroxy (lactim) tautomer that confounds the N-unsubstituted analog (CAS 1214332-43-0) [4]. This structural homogeneity is critical for synthetic route development where reproducible reactivity at the 2-position carbonyl is required—including Grignard additions, reductive aminations, and Vilsmeier-Haack type transformations—and for analytical quality control where a single defined species simplifies HPLC and NMR characterization.

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